Cas no 2229542-30-5 (2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol)

2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol
- 2229542-30-5
- EN300-1756594
-
- インチ: 1S/C8H13N3O/c1-8(9,5-12)2-7-3-10-6-11-4-7/h3-4,6,12H,2,5,9H2,1H3
- InChIKey: BPODGHLBMRMIEC-UHFFFAOYSA-N
- ほほえんだ: OCC(C)(CC1=CN=CN=C1)N
計算された属性
- せいみつぶんしりょう: 167.105862047g/mol
- どういたいしつりょう: 167.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 72Ų
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1756594-10.0g |
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol |
2229542-30-5 | 10g |
$6266.0 | 2023-06-03 | ||
Enamine | EN300-1756594-0.05g |
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol |
2229542-30-5 | 0.05g |
$1224.0 | 2023-09-20 | ||
Enamine | EN300-1756594-1g |
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol |
2229542-30-5 | 1g |
$1458.0 | 2023-09-20 | ||
Enamine | EN300-1756594-1.0g |
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol |
2229542-30-5 | 1g |
$1458.0 | 2023-06-03 | ||
Enamine | EN300-1756594-0.5g |
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol |
2229542-30-5 | 0.5g |
$1399.0 | 2023-09-20 | ||
Enamine | EN300-1756594-0.25g |
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol |
2229542-30-5 | 0.25g |
$1341.0 | 2023-09-20 | ||
Enamine | EN300-1756594-5g |
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol |
2229542-30-5 | 5g |
$4226.0 | 2023-09-20 | ||
Enamine | EN300-1756594-10g |
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol |
2229542-30-5 | 10g |
$6266.0 | 2023-09-20 | ||
Enamine | EN300-1756594-5.0g |
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol |
2229542-30-5 | 5g |
$4226.0 | 2023-06-03 | ||
Enamine | EN300-1756594-0.1g |
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol |
2229542-30-5 | 0.1g |
$1283.0 | 2023-09-20 |
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol 関連文献
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
5. Book reviews
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-olに関する追加情報
Introduction to 2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol (CAS No. 2229542-30-5)
2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2229542-30-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a unique structural framework combining an amino group, a methyl-substituted propanol backbone, and a pyrimidine moiety, has garnered attention due to its potential biological activities and synthetic utility. The presence of the pyrimidin-5-yl substituent particularly positions this compound as a candidate for further exploration in drug discovery programs, given the well-documented role of pyrimidine derivatives in various therapeutic applications.
The structural composition of 2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol lends itself to diverse chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. The compound’s primary functional groups—the amino group at the 1-position and the hydroxyl group at the 3-position—offer opportunities for further derivatization, enabling the creation of novel analogs with tailored properties. Additionally, the pyrimidine ring serves as a scaffold that can be linked to other pharmacophores, facilitating the development of hybrid molecules designed to interact with biological targets in innovative ways.
In recent years, there has been growing interest in exploring small molecules that modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The pyrimidin-5-yl moiety is particularly relevant in this context, as pyrimidine-based compounds have been extensively studied for their roles as kinase inhibitors, DNA intercalators, and antimicrobial agents. For instance, derivatives of pyrimidine have shown promise in targeting tyrosine kinases, which are overexpressed in many cancers, leading to the development of drugs like imatinib and gefitinib. The compound under discussion may serve as a precursor for synthesizing novel inhibitors with improved selectivity and reduced toxicity.
The synthesis of 2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol involves multi-step organic reactions that highlight its synthetic accessibility while maintaining structural complexity. Key synthetic strategies may include condensation reactions between appropriately substituted precursors followed by functional group transformations to introduce the desired substituents. Advances in catalytic methods have further refined these processes, enabling higher yields and purities. The ability to efficiently produce this compound in good yields is crucial for downstream applications, particularly in high-throughput screening (HTS) campaigns where large quantities of diverse compounds are required for biological evaluation.
The potential biological activity of 2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol has not yet been fully elucidated; however, computational modeling and structure-based drug design approaches can provide valuable insights into its interactions with biological targets. Molecular docking studies can predict how this molecule might bind to proteins or enzymes involved in disease pathways, offering a rational basis for designing experiments to validate its pharmacological potential. Such computational techniques are increasingly integral to modern drug discovery workflows, complementing experimental approaches by identifying promising candidates early in the development process.
In parallel with computational studies, experimental investigations are essential for confirming the biological relevance of CAS No. 2229542-30-5. Initial assays might focus on evaluating its effects on cellular proliferation or modulation of specific signaling pathways. Given the structural similarities to known bioactive compounds, it is reasonable to hypothesize that this molecule could exhibit inhibitory or stimulatory effects depending on its target interactions. Furthermore, exploring its interaction with nucleic acids may reveal potential applications in antiviral or anticancer therapies where pyrimidine derivatives play a critical role.
The pharmaceutical industry continually seeks innovative approaches to overcome challenges such as drug resistance and off-target effects. The unique combination of functional groups in 2-amino-2-methyl-3-(pyrimidin-5-yloxy)propanal positions it as a promising candidate for generating novel therapeutic agents. By leveraging its structural features—such as the ability to form hydrogen bonds through the amino and hydroxyl groups—this compound could be designed to interact selectively with disease-causing proteins while minimizing side effects.
From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential when handling intermediates like CAS No. 2229542 - 30 - 5 during large-scale production or clinical trials. While not classified as hazardous under current regulations, proper handling protocols must be established to ensure worker safety and environmental protection during synthesis and purification processes. Documentation of synthesis routes, purity specifications, and stability data are critical components of any regulatory submission package should this compound advance toward commercialization.
The future directions for research involving CAS No. 2229542 - 30 - 5 may include expanding synthetic methodologies to produce analogs with modified substituents while maintaining key pharmacophoric elements intact. Collaborative efforts between academic researchers and industry scientists could accelerate progress by combining expertise in organic chemistry with insights from medicinal biology. As high-throughput screening technologies continue to evolve toward greater precision and throughput rates per assay run time period , compounds like those based on pyrimidine scaffolds will remain at forefront due their versatility use potential wide range therapeutic areas including oncology immunology infectious diseases neurology fields
2229542-30-5 (2-amino-2-methyl-3-(pyrimidin-5-yl)propan-1-ol) 関連製品
- 2287246-75-5(Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate)
- 2171851-38-8(4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}formamido)-3-methoxybutanoic acid)
- 2411221-02-6(2-chloro-N-methyl-N-3-(3-phenyl-1,2-oxazol-5-yl)propylacetamide)
- 171350-18-8(methyl 2-1-(2-bromophenyl)cyclopropyl-2-hydroxyacetate)
- 1344953-25-8((1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol)
- 2639449-51-5(3-Bromo-2-fluoro-5-sulfamoylbenzoic acid)
- 496875-47-9(5-Bromo-8H-1,3-dioxa-8-aza-as-indacene-7-carboxylic acid methyl ester)
- 923150-43-0(1-(3-chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1H-1,2,3-triazole-4-carboxamide)
- 730950-00-2(<br>2-Amino-4-bromomethyl-5-methylcarbamoyl-thiophene-3-carboxylic acid ethyl e ster)
- 2138507-17-0(4,4-dimethyl-1,1-dioxo-3,4-dihydro-2H-1lambda6-benzothiopyran-7-sulfonyl chloride)




